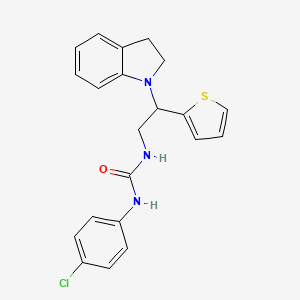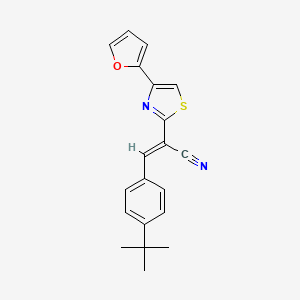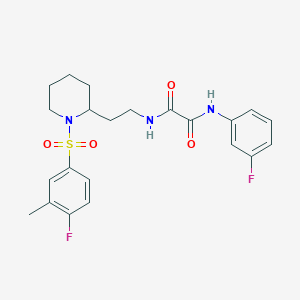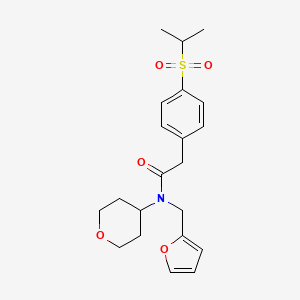
1-(4-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as CPI-169 and is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are known to play a critical role in gene regulation, and their dysregulation has been implicated in several diseases, including cancer and inflammation.
Scientific Research Applications
Synthesis and Biological Activity
Novel derivatives of urea compounds, including those similar to "1-(4-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea," have been synthesized and studied for their biological activities. These compounds have shown promise in applications such as plant growth regulation, indicating their potential utility in agricultural sciences. For instance, the synthesis and biological activity of certain urea derivatives have demonstrated their efficacy as plant growth regulators, showcasing the chemical's versatility beyond its initial applications (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Corrosion Inhibition
Research has also explored the use of urea derivatives as corrosion inhibitors, particularly for protecting metals in corrosive environments. This application is crucial in industries where metal longevity and integrity are paramount. Studies have found that certain 1,3,5-triazinyl urea derivatives are effective in inhibiting corrosion in mild steel, providing insights into the compound's potential in industrial applications (B. Mistry, N. Patel, Mayank J. Patel, & S. Jauhari, 2011).
Pharmaceutical Research
In the pharmaceutical realm, urea derivatives have been investigated for their therapeutic potentials, such as in the treatment of neurological disorders. Compounds with structures similar to "1-(4-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea" have been studied for their anticonvulsant activities, contributing to our understanding of their potential applications in medicine (A. I. Vengerovskii, O. E. Vaizova, M. I. Smagina, & V. N. Khudoleĭ, 2014).
Material Science and Chemistry
Urea derivatives have found applications in material science, particularly in the synthesis of novel macroheterocycles, which are essential in creating new materials with unique properties. These compounds' synthesis and the study of their chemical properties contribute significantly to advancements in material sciences and chemistry (B. Babu, K. Srinivasulu, G. S. Prasad, & C. N. Raju, 2007).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS/c22-16-7-9-17(10-8-16)24-21(26)23-14-19(20-6-3-13-27-20)25-12-11-15-4-1-2-5-18(15)25/h1-10,13,19H,11-12,14H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEUUSVHPLHHRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2529885.png)



![2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole](/img/structure/B2529894.png)

![(4-(1H-pyrrol-1-yl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2529898.png)
![2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2529899.png)
![[4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2529900.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-oxochromene-3-carboxamide](/img/structure/B2529901.png)

![N-benzyl-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2529903.png)

